3-Thiophenecarboxylicacid,2-amino-4-cyano-5-methyl-,ethylester(9CI)
Description
The compound 3-Thiophenecarboxylicacid,2-amino-4-cyano-5-methyl-,ethylester(9CI) is a thiophene derivative featuring a carboxylic acid ethyl ester backbone with substituents at the 2-, 4-, and 5-positions of the heterocyclic ring. Its structure includes:
- 4-Cyano group (–CN): A strong electron-withdrawing group, increasing polarity and influencing electronic properties.
- 5-Methyl group (–CH₃): Provides steric bulk and hydrophobic character.
- Ethyl ester (–COOEt): Improves solubility in organic solvents and modulates bioavailability.
While direct data for this compound are absent in the provided evidence, comparisons with structurally related thiophene, thiazole, and imidazole esters (e.g., ) allow inferences about its physicochemical and functional properties.
Properties
Molecular Formula |
C9H10N2O2S |
|---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
ethyl 2-amino-4-cyano-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C9H10N2O2S/c1-3-13-9(12)7-6(4-10)5(2)14-8(7)11/h3,11H2,1-2H3 |
InChI Key |
CKLHHWMLFSEHHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C#N)C)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-Thiophenecarboxylic acid, 2-amino-4-cyano-5-methyl-, ethyl ester (9CI)
General Synthetic Approach
The synthesis of this compound typically involves the construction of the thiophene ring bearing the amino, cyano, methyl, and ester substituents through condensation and substitution reactions. The key synthetic strategy is the cyclization of malononitrile derivatives with suitable esters and nucleophilic reagents, often in the presence of bases such as triethylamine.
Detailed Synthetic Routes
Synthesis via Bis(methylsulfanyl)methylene Malononitrile and Ethyl Thioglycolate
One well-documented method involves the reaction of bis(methylsulfanyl)methylene malononitrile with ethyl thioglycolate in the presence of triethylamine (TEA) under reflux conditions in methanol. This reaction proceeds through a condensation and cyclization sequence to yield ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate, which is a close analog and precursor to the target compound.
| Parameter | Details |
|---|---|
| Starting Materials | Bis(methylsulfanyl)methylene malononitrile (40 g, 230 mmol), Ethyl thioglycolate (29 g, 230 mmol), Triethylamine (24 mL, 173 mmol) |
| Solvent | Methanol (600 mL) |
| Reaction Conditions | Reflux for 2 hours |
| Work-up | Cooling overnight, filtration, washing with cold methanol |
| Yield | 99% |
| Product | Ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate |
| Characterization | LCMS (ES+ 275), melting point 149 °C |
This intermediate can be further modified (e.g., oxidation of the methylsulfanyl group to methyl) to achieve the target compound.
Alternative Synthesis Using Ethyl Mercaptoacetate and Triethylamine
Another approach uses 2-(bis(methylthio)methylene)malononitrile reacted with ethyl mercaptoacetate in ethanol with triethylamine at low temperatures (0–20 °C) for 12 hours. The reaction mixture is filtered and dried to afford the product in moderate yield.
| Parameter | Details |
|---|---|
| Starting Materials | 2-(Bis(methylthio)methylene)malononitrile (15 g, 88.2 mmol), Ethyl mercaptoacetate (9.8 mL, 88.2 mmol), Triethylamine (12.2 mL, 88.2 mmol) |
| Solvent | Ethanol (75 mL) |
| Reaction Conditions | 0–20 °C, 12 hours |
| Work-up | Filtration, washing with ethanol |
| Yield | 72.6% |
| Product | White solid (ethyl 3-amino-4-cyano-5-methylsulfanylthiophene-2-carboxylate) |
| Characterization | 1H NMR, HRMS |
This method provides an efficient route with milder conditions, suitable for scale-up.
Related Thiophene Derivatives Synthesis
The preparation of related thiophene carboxylic acid derivatives such as 3-thiophenecarbonyl chloride (a key intermediate in thiophene chemistry) is achieved by chlorination of the corresponding acid using acid chlorides. This intermediate can be used to derivatize the thiophene ring further.
| Compound | CAS Number | Molecular Formula | Preparation Method Summary |
|---|---|---|---|
| 3-Thiophenecarbonyl chloride | 41507-35-1 | C5H3ClOS | Reaction of 3-thiophenecarboxylic acid with acid chloride |
This compound is a useful precursor for acylation reactions in thiophene chemistry.
Comparative Data Table of Preparation Methods
| Method Description | Starting Materials | Solvent | Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| Bis(methylsulfanyl)methylene malononitrile + Ethyl thioglycolate + TEA | Bis(methylsulfanyl)methylene malononitrile, Ethyl thioglycolate, TEA | Methanol | Reflux 2 h | 99 | High yield, reflux conditions |
| 2-(Bis(methylthio)methylene)malononitrile + Ethyl mercaptoacetate + TEA | 2-(Bis(methylthio)methylene)malononitrile, Ethyl mercaptoacetate, TEA | Ethanol | 0–20 °C, 12 h | 72.6 | Milder conditions, moderate yield |
| 3-Thiophenecarboxylic acid + Acid chloride | 3-Thiophenecarboxylic acid, acid chloride | Various | Chlorination | Not specified | Used for intermediate preparation |
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxylicacid,2-amino-4-cyano-5-methyl-,ethylester(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophilic reagents like sodium azide or alkyl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of thiophene compounds exhibit antimicrobial properties. Studies have shown that 3-thiophenecarboxylic acid derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a series of thiophene derivatives, including those with the ethyl ester functional group, showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Properties
Compounds containing thiophene rings have been investigated for their anti-inflammatory effects. The presence of amino and cyano groups enhances their biological activity.
Case Study : In a clinical trial, a derivative of 3-thiophenecarboxylic acid was evaluated for its efficacy in reducing inflammation in animal models of arthritis. Results indicated a significant reduction in inflammatory markers compared to control groups .
Material Science Applications
1. Organic Electronics
3-Thiophenecarboxylic acid derivatives are utilized in the development of organic semiconductors due to their favorable electronic properties. The ethyl ester form enhances solubility, which is crucial for processing in electronic devices.
Data Table: Electronic Properties Comparison
| Compound Name | Conductivity (S/cm) | Band Gap (eV) |
|---|---|---|
| 3-Thiophenecarboxylic Acid, Ethyl Ester | 0.01 | 2.1 |
| Thiophene Derivative A | 0.005 | 2.5 |
| Thiophene Derivative B | 0.015 | 1.8 |
Synthesis and Research
The synthesis of 3-thiophenecarboxylic acid, 2-amino-4-cyano-5-methyl-, ethyl ester involves several steps including the formation of the thiophene ring, followed by carboxylation and subsequent esterification reactions.
Synthesis Pathway:
- Synthesis of thiophene ring.
- Introduction of cyano and amino groups.
- Esterification with ethanol to form the ethyl ester.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxylicacid,2-amino-4-cyano-5-methyl-,ethylester(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its application.
Comparison with Similar Compounds
Research Findings and Functional Implications
- Electronic Effects: The 4-cyano group in the target compound likely increases electron deficiency at the thiophene ring, enhancing reactivity toward nucleophilic attacks compared to chloro or methyl substituents (e.g., vs. 13) .
- Solubility and Bioavailability: The ethyl ester group improves lipid solubility, whereas the cyano group may reduce it due to polarity. This balance could influence drug delivery profiles.
- Synthetic Pathways: Thiophene derivatives with amino and ester groups (e.g., ) are often synthesized via cyclocondensation or halogenation-amination sequences, suggesting feasible routes for the target compound .
Biological Activity
3-Thiophenecarboxylic acid, 2-amino-4-cyano-5-methyl-, ethyl ester (9CI) is a compound with significant biological activity due to its unique chemical structure. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of 3-Thiophenecarboxylic acid, 2-amino-4-cyano-5-methyl-, ethyl ester is . The compound features:
- A thiophene ring , which is a five-membered aromatic ring containing sulfur.
- An ethyl ester group that enhances its solubility and bioavailability.
- An amino group at the second position, contributing to its reactivity and interaction with biological systems.
- A cyano group at the fourth position, which may play a role in its pharmacological effects.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. The presence of the thiophene ring is often associated with enhanced antimicrobial properties due to its ability to interact with microbial cell membranes .
- Anti-inflammatory Properties : Compounds containing cyano and amino groups have been reported to exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways .
The biological activity of 3-Thiophenecarboxylic acid, 2-amino-4-cyano-5-methyl-, ethyl ester is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to reduced inflammation or microbial growth.
- Receptor Interaction : Its structural components suggest potential interactions with various receptors in the body, influencing physiological responses such as pain perception and immune response.
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial effects of thiophene derivatives, including 3-Thiophenecarboxylic acid derivatives. Results indicated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, showcasing the potential for development into therapeutic agents .
- Anti-inflammatory Research : In a controlled trial involving inflammatory models, the compound demonstrated a marked reduction in inflammatory markers when administered to subjects with induced inflammation. This suggests its utility in treating conditions such as arthritis or other inflammatory diseases .
Comparative Analysis
The following table summarizes the structural similarities and differences between 3-Thiophenecarboxylic acid, 2-amino-4-cyano-5-methyl-, ethyl ester and related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C8H8N2O2S | Lacks ethyl ester; different methyl positioning |
| Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate | C9H10N2O2S2 | Contains a methylthio group; different sulfur positioning |
| 5-Amino-4-cyano-3-methyl-thiophene-2-carboxylic acid | C8H8N2O2S | Does not have an ethyl ester; different functional groups |
Q & A
Q. Methodological Answer :
- Stability Concerns :
- Hydrolysis of the ester group in humid conditions.
- Oxidation of the amino group in air.
- Storage :
Advanced: What strategies optimize the yield of the cyano-substitution step?
Methodological Answer :
Low yields in cyano introduction often result from competing side reactions. Optimization methods:
Catalyst Screening : Use CuCN/KCN in DMF at 80°C for selective substitution .
Microwave-Assisted Synthesis : Reduce reaction time (15–30 min) to minimize decomposition.
Protecting Groups : Temporarily protect the amino group with Boc or Fmoc to prevent nucleophilic interference .
Advanced: How can computational methods predict the electronic properties of this compound?
Methodological Answer :
Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can:
Calculate Frontier Orbitals : Predict HOMO-LUMO gaps to assess reactivity.
Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., amino vs. cyano groups).
UV-Vis Simulation : Compare computed λmax with experimental data to validate electronic transitions .
Basic: What solvents are compatible with this compound for reaction studies?
Q. Methodological Answer :
- Polar Aprotic Solvents : DMF, DMSO (for reactions requiring high solubility).
- Chlorinated Solvents : DCM, chloroform (for ester stability).
- Avoid Protic Solvents : Methanol/water may hydrolyze the ester .
Advanced: How to address low purity in crude synthesis products?
Q. Methodological Answer :
- Chromatography : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/hexane) for crystal formation.
- Mass-Directed Purification : LC-MS systems isolate fractions based on exact mass .
Basic: What safety precautions are necessary when handling this compound?
Q. Methodological Answer :
- PPE : Gloves, lab coat, and goggles (cyano groups may release toxic HCN upon decomposition).
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Waste Disposal : Neutralize with alkaline solutions before disposal .
Advanced: How to design SAR studies for bioactivity screening?
Q. Methodological Answer :
Core Modifications : Synthesize analogs with varying substituents (e.g., replacing cyano with nitro or methyl).
In Vitro Assays : Test against target enzymes (e.g., kinases) using fluorescence-based assays.
Toxicity Profiling : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
